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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methylaniline

CAS No.: 1260812-48-3

Cat. No.: B3346999

Get Quote

Application Note: Strategic Utilization of 2-Chloro-6-fluoro-4-methylaniline in Next-Gen

Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile
2-Chloro-6-fluoro-4-methylaniline is a highly specialized pharmaceutical intermediate,

primarily utilized as a "privileged scaffold" in the design of Type II kinase inhibitors.[1]

Structurally, it serves as a bioisostere to the widely used 2-chloro-6-methylaniline (found in

Dasatinib), with the addition of a fluorine atom at the 6-position.[1]

Why this molecule matters:

Conformational Control: The 2,6-disubstitution pattern (Chlorine and Fluorine) creates

significant steric hindrance around the amino group.[1] When coupled to form a urea or

amide, this forces the pendant phenyl ring to rotate out of planarity (the "ortho-effect"), a

critical geometric requirement for binding into the hydrophobic allosteric pockets of kinases

like B-RAF, VEGFR, and PDGFR.[1]
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Metabolic Stability: The fluorine atom blocks a potential site of metabolic oxidation (Phase I

metabolism), extending the half-life of the final drug candidate compared to its non-

fluorinated analogs.[1]

Property Data

CAS Number 1260812-48-3

Molecular Formula C7H7ClFN

Molecular Weight 159.59 g/mol

Appearance
Low-melting solid or pale oil (approx.[1] MP 20–

30°C)

Key Functionality Sterically hindered Nucleophilic Amine

Primary Hazard Acute Toxicity (Oral/Dermal), Skin Irritant

Application I: Synthesis of Diaryl Ureas (Kinase
Inhibitor Motif)
The formation of a diaryl urea is the most common reaction involving this intermediate. This

motif is the "hinge binder" or "gatekeeper" interaction point in many oncology drugs (e.g.,

Sorafenib analogs).[1]

Challenge: The 2-Cl and 6-F atoms flank the amino group, reducing its nucleophilicity through

steric shielding.[1] Standard protocols often fail or suffer from low yields.[1]

Protocol: Isocyanate Coupling Method
Use this method for high-yield synthesis of urea derivatives.[1]

Reagents:

Substrate: 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv)

Electrophile: Aryl Isocyanate (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

[1]
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Catalyst (Optional): Pyridine or DMAP (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-
Chloro-6-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (50 mL).

Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (11 mmol) dropwise via syringe

over 15 minutes.

Expert Insight: Although isocyanates are reactive, the steric bulk of the aniline requires

controlled addition to prevent oligomerization of the isocyanate itself.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

Monitoring: Check via TLC (Hexane/EtOAc 3:1).[1] If starting amine persists after 6 hours,

heat to reflux (40°C) for 2 hours.[1] The steric hindrance often raises the activation energy

barrier.

Workup: The urea product typically precipitates out of DCM due to low solubility.[1]

If precipitate forms: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under

vacuum.[1]

If soluble: Evaporate solvent, redissolve in minimal hot Ethanol, and recrystallize.[1]

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic urea

protons (singlets) between 8.5–9.5 ppm.[1]

Application II: Buchwald-Hartwig Amination
(Heterocycle Coupling)
For drugs where the aniline is coupled directly to a heteroaryl core (e.g., Pyrimidine,

Quinazoline), a Palladium-catalyzed coupling is required.[1]
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Challenge: The steric bulk makes oxidative addition easy but reductive elimination difficult, and

the amine is a poor nucleophile for the transmetallation step.

Protocol: Sterically Demanding Pd-Coupling
Use this method to couple the aniline to Heteroaryl Chlorides.[1]

Reagents:

Amine: 2-Chloro-6-fluoro-4-methylaniline (1.2 equiv)[1]

Halide: Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0 equiv)[1]

Catalyst: Pd2(dba)3 (2 mol%)[1]

Ligand:BrettPhos or XPhos (4 mol%)[1]

Expert Insight: Standard ligands like PPh3 or DPPF will fail.[1] You must use dialkylbiaryl

phosphine ligands (Buchwald ligands) designed for hindered amines.[1]

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

Inert Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), Aniline (1.2

mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (18 mg), and BrettPhos (21 mg).[1]

Degassing: Seal the vial and purge with Argon for 5 minutes. Inject anhydrous Toluene (5

mL).

Heating: Heat the reaction block to 100°C for 12–16 hours.

Note: The reaction mixture will likely turn dark red/brown (active Pd species).[1]

Quench: Cool to room temperature. Filter through a pad of Celite to remove Palladium black

and inorganic salts.[1] Wash the pad with EtOAc.[1]
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Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel,

Gradient 0–40% EtOAc in Hexanes).

Visualizing the Workflow
The following diagram illustrates the strategic divergence in using this intermediate: Pathway A

(Urea formation) vs. Pathway B (Pd-Catalysis).[1]

2-Chloro-6-fluoro-
4-methylaniline

Pathway A:
Isocyanate Reaction

+ R-N=C=O
(DCM, 0-25°C)

Pathway B:
Buchwald-Hartwig

+ Ar-Cl, Pd Cat.
(BrettPhos, 100°C)

Diaryl Urea
(Kinase Hinge Binder)

N-Aryl Heterocycle
(Scaffold Core)

Mechanistic Key:
Ortho-Cl/F force

non-planar conformation

Click to download full resolution via product page

Caption: Strategic synthesis pathways for 2-Chloro-6-fluoro-4-methylaniline. Pathway A

utilizes electrophilic addition for urea linkers, while Pathway B employs specialized Pd-catalysis

for biaryl coupling.[1]

Quality Control & Analytical Standards
To ensure the integrity of the intermediate before use in GMP synthesis:

HPLC Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 15 min.

Detection: UV at 254 nm.[1]
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Retention: Expect the aniline to elute later than non-halogenated anilines due to

lipophilicity (approx. 7–9 min).[1]

Impurity Profile:

Watch for Des-fluoro analog (2-chloro-4-methylaniline).[1] This is a common

manufacturing impurity that is difficult to separate.[1]

Watch for Oxidation products (Azobenzenes) if stored improperly in air.[1]

Safety & Handling
Toxicity: Like all halogenated anilines, this compound is toxic if swallowed and can cause

methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).[1]

PPE: Double nitrile gloves, chemical safety goggles, and work exclusively in a fume hood.[1]

Storage: Store under Nitrogen at 2–8°C. The compound oxidizes slowly in air, turning from

pale yellow to dark brown.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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